N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate

Description

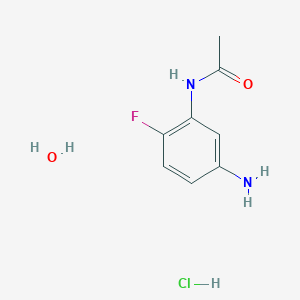

N-(5-Amino-2-fluorophenyl)acetamide hydrochloride hydrate (CAS: 1017031-07-0) is a fluorinated acetamide derivative with a molecular formula of C₈H₁₂ClFN₂O₂ and a molecular weight of 222.64 g/mol . It is structurally characterized by a 2-fluorophenyl ring substituted with an acetamide group at the 5-amino position, with additional hydrochloride and hydrate components. The compound is listed by suppliers such as CymitQuimica and is utilized in pharmaceutical research, though specific applications remain proprietary . Limited physicochemical data are available, but its synthesis likely follows standard acylation protocols similar to related halogenated acetamides .

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)acetamide;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O.ClH.H2O/c1-5(12)11-8-4-6(10)2-3-7(8)9;;/h2-4H,10H2,1H3,(H,11,12);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHKKOIWYCKXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N)F.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline as the primary starting material.

Acetylation: The amino group of 5-amino-2-fluoroaniline is acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction forms N-(5-amino-2-fluorophenyl)acetamide.

Hydrochloride Formation: The resulting N-(5-amino-2-fluorophenyl)acetamide is then treated with hydrochloric acid to form the hydrochloride salt.

Hydration: The final step involves the addition of water to form the hydrate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 5-amino-2-fluoroaniline are acetylated in industrial reactors.

Purification: The crude product is purified using recrystallization or other suitable methods to ensure high purity.

Hydrochloride Salt Formation: The purified N-(5-amino-2-fluorophenyl)acetamide is converted to its hydrochloride salt.

Hydration: The final product is hydrated to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

Substitution Products: Depending on the substituent introduced, various substituted derivatives of N-(5-amino-2-fluorophenyl)acetamide can be formed.

Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.

Reduction Products: Reduction typically yields the corresponding amine.

Hydrolysis Products: Hydrolysis results in 5-amino-2-fluoroaniline and acetic acid.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Fluoroacetanilide (CAS: 399-31-5)

- Structural Differences: Lacks the 5-amino substituent and hydrochloride hydrate moiety.

- Molecular Formula: C₈H₈FNO.

- Applications : Intermediate in agrochemical and drug synthesis.

- Key Distinction: The absence of the amino group reduces its reactivity in nucleophilic substitution reactions compared to the target compound .

N-(2-Iodophenyl)acetamide (Compound 5a)

- Synthesis : Prepared via acylation of 2-iodoaniline with acetyl chloride in THF, yielding a melting point of 103–105°C .

- Comparison : The iodine substituent enhances steric bulk and alters electronic properties compared to fluorine, affecting solubility and biological activity.

Ranitidine Nitroacetamide

- Structural Features: Contains a nitro group and dimethylamino-furan moiety.

- Relevance: Demonstrates how electron-withdrawing groups (e.g., nitro) influence metabolic stability, contrasting with the electron-donating amino group in the target compound .

N-(4-Amino-2-fluorophenyl)acetamide Hydrochloride Hydrate

- Isomeric Difference: The amino group is at the 4-position instead of the 5-position.

Physicochemical and Functional Comparison

Biological Activity

N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with the molecular formula , features an amino group and a fluorine atom attached to a phenyl ring, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in the table below:

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 12.5 | Effective |

| Escherichia coli | 25 | Moderate |

| Candida albicans | 50 | Less effective |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

The anticancer potential of this compound has also been explored in various studies. Notably, it has shown promising results against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The IC50 values for these cell lines are presented below:

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| MCF-7 | 2.3 | Doxorubicin (3.23) |

| HCT-116 | 1.9 | Doxorubicin (3.23) |

The compound's mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation and survival pathways, although further studies are necessary to elucidate the precise molecular targets.

Study 1: Antimicrobial Efficacy

In a controlled study published in a peer-reviewed journal, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated an MIC of 12.5 µg/mL, indicating potent activity. The study concluded that the compound could be a valuable addition to the arsenal against antibiotic-resistant bacteria .

Study 2: Anticancer Activity

Another significant study assessed the anticancer activity of this compound on MCF-7 and HCT-116 cell lines. The results showed that the compound had an IC50 value of 2.3 µg/mL for MCF-7 cells and 1.9 µg/mL for HCT-116 cells, suggesting it is more effective than traditional chemotherapeutics like doxorubicin . This study highlighted the need for further exploration into its mechanism of action and potential clinical applications.

The biological activity of this compound is attributed to its structural features, particularly the amino group and fluorine atom. These functional groups enhance its binding affinity to various biological targets, potentially inhibiting key enzymes involved in microbial resistance and cancer cell growth.

Potential Molecular Targets

- Enzymatic Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction : It might interact with specific receptors involved in signaling pathways related to cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the aromatic ring. A plausible route involves:

Acylation : Reacting 5-amino-2-fluoroaniline with acetyl chloride in anhydrous dichloromethane at 0–5°C for 2 hours to form N-(5-amino-2-fluorophenyl)acetamide.

Salt Formation : Treating the acetamide intermediate with hydrochloric acid (HCl) in ethanol under reflux (70°C, 1 hour) to form the hydrochloride salt.

Hydration : Recrystallization from a water-ethanol mixture to obtain the hydrate form .

- Critical Parameters : Excess HCl or prolonged heating during salt formation can lead to hydrolysis of the acetamide group. Yield optimization requires strict temperature control and stoichiometric monitoring.

Q. How can researchers characterize the hydrochloride hydrate form versus the anhydrous form?

- Analytical Workflow :

- Thermogravimetric Analysis (TGA) : Quantify water content by mass loss between 25–150°C (hydration water typically evaporates below 100°C).

- X-ray Diffraction (XRD) : Compare diffraction patterns to distinguish crystalline hydrate vs. anhydrous structures.

- ¹H-NMR in D₂O : Observe proton shifts for the hydrated HCl counterion (e.g., broad peaks for water of crystallization) .

Advanced Research Questions

Q. How does the 2-fluoro substituent on the phenyl ring influence the compound’s stability under varying pH conditions?

- Mechanistic Insight : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent acetamide carbonyl group, making it prone to hydrolysis under basic conditions (pH > 9).

- Experimental Validation :

- Hydrolysis Kinetics : Monitor degradation via HPLC under buffered conditions (pH 3–11). At pH 11, >90% degradation occurs within 24 hours due to nucleophilic attack by OH⁻ on the acetamide .

- Stabilization Strategies : Use lyophilization for long-term storage or formulate with citric acid (pH 4–6) to minimize hydrolysis.

Q. What contradictions exist in reported biological activities of structurally similar acetamide derivatives, and how can they be resolved?

- Case Study : Fluoroacetamide analogs (e.g., N-[3-(4-amino-2-fluorophenoxy)phenyl]acetamide hydrochloride) show conflicting data in receptor-binding assays. Some studies report high GPCR affinity, while others note negligible activity .

- Resolution Strategies :

Assay Standardization : Use identical cell lines (e.g., HEK293T) and receptor subtypes (e.g., β2-adrenergic) for cross-study comparisons.

Structural Confounders : Compare hydration states (anhydrous vs. hydrate) and counterion effects (HCl vs. other salts) using isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.